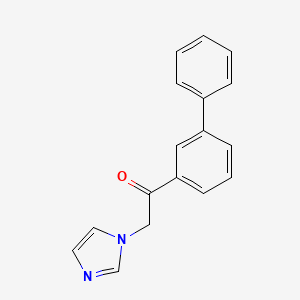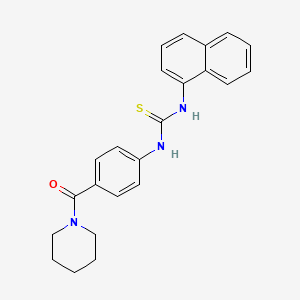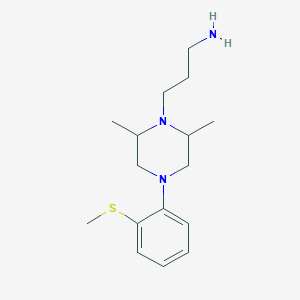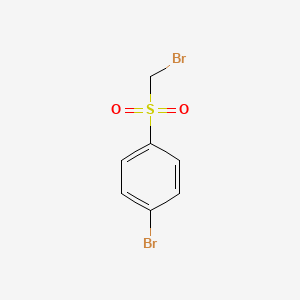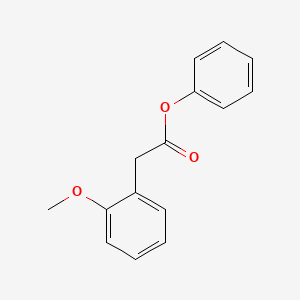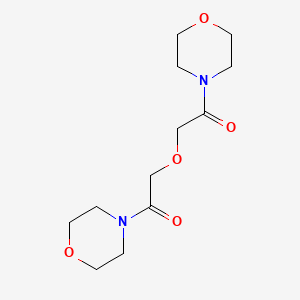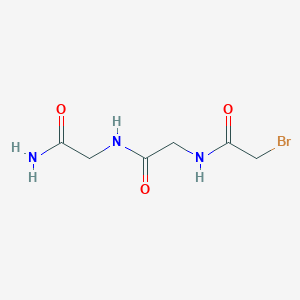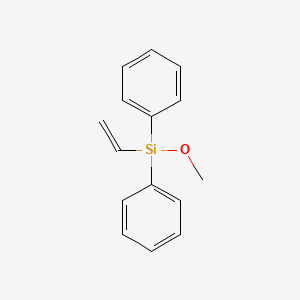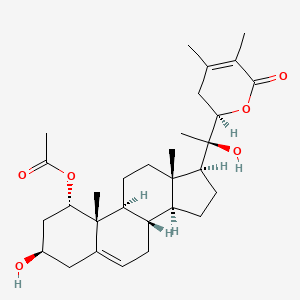
Tetracyclo(4.2.2.26,5.01,6)dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclo(4.2.2.26,5.01,6)dodecane: is a polycyclic hydrocarbon with the molecular formula C12H18. It is characterized by its unique structure, which consists of four interconnected cyclohexane rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(4.2.2.26,5.01,6)dodecane typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracyclo(4.2.2.26,5.01,6)dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Tetracyclo(4.2.2.26,5.01,6)dodecane has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic hydrocarbon behavior and reactions.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug design and delivery systems.
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism of action of Tetracyclo(4.2.2.26,5.01,6)dodecane involves its interaction with molecular targets through its polycyclic structure. The compound can engage in various chemical reactions, influencing pathways and processes at the molecular level. Its stability and reactivity make it a valuable tool in studying complex chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simpler cyclic hydrocarbon with a single ring structure.
Decalin: A bicyclic hydrocarbon with two fused cyclohexane rings.
Adamantane: A tricyclic hydrocarbon with a more complex structure.
Uniqueness
Tetracyclo(4.2.2.26,5.01,6)dodecane is unique due to its four interconnected cyclohexane rings, providing a stable and rigid structure. This makes it distinct from simpler cyclic hydrocarbons and valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
77422-57-2 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
tetracyclo[4.2.2.22,5.01,6]dodecane |
InChI |
InChI=1S/C12H18/c1-2-10-4-3-9(1)11-5-7-12(10,11)8-6-11/h9-10H,1-8H2 |
InChI-Schlüssel |
OLWYLGSZGWIZKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C34C2(CC3)CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




